molecular formula C17H18Cl2N2 B1388297 (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride CAS No. 1185303-19-8

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1388297
CAS No.: 1185303-19-8
M. Wt: 321.2 g/mol
InChI Key: WIOMWAHZRURHQJ-UHFFFAOYSA-N
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Description

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C17H16N2•2HCl and a molecular weight of 321.24 . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves several steps. Typically, the synthetic route includes the reaction of 2-naphthylmethylamine with pyridin-3-ylmethyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is widely used in scientific research for its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride can be compared with other similar compounds, such as:

    (2-Naphthylmethyl)amine: A simpler analog that lacks the pyridinyl group.

    (Pyridin-3-ylmethyl)amine: Another analog that lacks the naphthyl group.

    (2-Naphthylmethyl)(pyridin-2-ylmethyl)amine: A similar compound with a different position of the pyridinyl group.

The uniqueness of this compound lies in its specific combination of naphthyl and pyridinyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-naphthalen-2-yl-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.2ClH/c1-2-6-17-10-14(7-8-16(17)5-1)11-19-13-15-4-3-9-18-12-15;;/h1-10,12,19H,11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMWAHZRURHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCC3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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